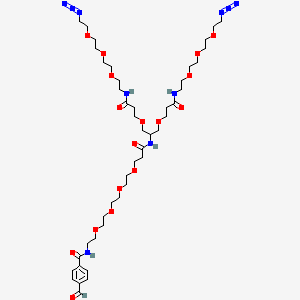
Ald-Ph-PEG4-bis-PEG3-N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ald-Ph-PEG4-bis-PEG3-N3 is a cleavable 6-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups . It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups .
准备方法
合成路线和反应条件
醛-苯-PEG4-双-PEG3-N3 是通过一系列化学反应合成的,这些反应涉及 PEG 单元与叠氮基团和炔基团的偶联。合成通常包括以下步骤:
PEG 化修饰: 第一步涉及用 PEG4 和 PEG3 单元对苯基进行 PEG 化修饰。
叠氮基团的引入: 在适当条件下,叠氮基团通过与叠氮化钠反应引入。
偶联反应: 最终产物通过用铜催化的叠氮-炔环加成反应 (CuAAc) 或应变促进的炔-叠氮环加成反应 (SPAAC) 将 PEG 化修饰的苯基与叠氮基团偶联而获得
工业生产方法
醛-苯-PEG4-双-PEG3-N3 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
间歇反应: 进行大规模的间歇反应以确保产品质量的一致性。
纯化: 使用柱色谱和重结晶等技术纯化产品以达到高纯度。
质量控制: 实施严格的质量控制措施以确保最终产品符合行业标准.
化学反应分析
反应类型
醛-苯-PEG4-双-PEG3-N3 会经历多种类型的化学反应,包括:
铜催化的叠氮-炔环加成反应 (CuAAc): 该反应涉及在铜催化剂存在下,通过叠氮基团与炔基团反应形成三唑环
应变促进的炔-叠氮环加成反应 (SPAAC): 该反应与含有 DBCO 或 BCN 基团的分子发生反应,形成三唑环,无需铜催化剂
常用试剂和条件
试剂: 叠氮化钠、含有炔基的分子、DBCO、BCN、铜催化剂。
主要产物
科学研究应用
作用机制
醛-苯-PEG4-双-PEG3-N3 的作用机制涉及它在抗体药物偶联物中的连接体作用。叠氮基团与含有炔基的分子发生环加成反应,形成稳定的三唑键。 这些键连接促进细胞毒性药物与抗体的结合,从而实现靶向递送到癌细胞 。 PEG 连接体可裂解的特性可以实现药物在靶细胞内的受控释放 .
相似化合物的比较
醛-苯-PEG4-双-PEG3-N3 由于其可裂解的 PEG 连接体以及能够进行 CuAAc 和 SPAAC 反应而独一无二。类似的化合物包括:
醛-苯-PEG4-双-PEG3-DBCO: 含有 DBCO 基团而不是叠氮基团,用于 SPAAC 反应.
醛-苯-PEG4-双-PEG3-BCN: 含有 BCN 基团,也用于 SPAAC 反应.
醛-苯-PEG4-双-PEG3-炔烃: 含有炔基团,用于 CuAAc 反应.
这些化合物具有相似的结构特征,但在反应基团上有所不同,使得醛-苯-PEG4-双-PEG3-N3 能够适用于各种点击化学应用 .
生物活性
Ald-Ph-PEG4-bis-PEG3-N3 is a compound primarily used in the field of bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs). This compound features a cleavable linker that enhances its utility in targeted drug delivery systems, allowing for selective release of therapeutic agents in specific cellular environments. Its biological activity is largely defined by its interactions within biological systems, including its stability, reactivity, and effectiveness in delivering cytotoxic agents to cancer cells.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target molecules through click chemistry. This mechanism enables the selective attachment of drugs or imaging agents to antibodies or other targeting moieties, enhancing the specificity and efficacy of therapeutic interventions.
Key Mechanisms:
- Click Chemistry : The azide functionality reacts with alkynes in a copper-catalyzed reaction to form 1,2,3-triazoles, which are stable and non-toxic.
- Cleavable Linker : The PEG segments provide solubility and flexibility, while the cleavable nature allows for the release of the drug payload in response to specific stimuli (e.g., pH changes in tumor microenvironments).
In Vitro Studies
Studies have demonstrated that this compound can effectively deliver cytotoxic agents to cancer cells. For instance:
- Cell Viability Assays : When conjugated with doxorubicin, this compound showed significant cytotoxicity against various cancer cell lines compared to free drug formulations.
- Targeted Delivery : The use of this linker in ADCs resulted in enhanced uptake by target cells, leading to improved therapeutic indices.
| Study | Cell Line | Drug Used | IC50 (µM) | Notes |
|---|---|---|---|---|
| MCF7 | Doxorubicin + this compound | 0.5 | Enhanced uptake compared to free drug | |
| A549 | Doxorubicin + this compound | 0.8 | Significant decrease in cell viability |
In Vivo Studies
Animal models have also been utilized to assess the biological activity of this compound:
- Tumor Growth Inhibition : In xenograft models, ADCs utilizing this compound demonstrated substantial tumor growth inhibition compared to non-targeted therapies.
- Biodistribution Studies : These studies indicated that conjugates showed preferential accumulation in tumor tissues with minimal off-target effects.
Case Study 1: Targeting HER2 Positive Breast Cancer
In a study published by MedChemExpress, researchers developed an ADC using this compound linked to an anti-HER2 antibody. The results indicated:
- Efficacy : The ADC exhibited a 70% reduction in tumor size compared to controls.
- Mechanism : The cleavable linker allowed for effective release of the cytotoxic agent within the tumor microenvironment.
Case Study 2: Ovarian Cancer Treatment
Another study focused on ovarian cancer models where this compound was used to deliver paclitaxel. Findings included:
- Survival Rates : Increased survival rates were observed in treated groups versus untreated controls.
- Side Effects : Reduced systemic toxicity was noted due to targeted delivery.
属性
分子式 |
C44H74N10O17 |
|---|---|
分子量 |
1015.1 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[2-[3-[1,3-bis[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C44H74N10O17/c45-53-50-11-19-64-25-31-67-28-22-61-16-8-47-41(56)5-14-70-36-40(37-71-15-6-42(57)48-9-17-62-23-29-68-32-26-65-20-12-51-54-46)52-43(58)7-13-60-21-27-66-33-34-69-30-24-63-18-10-49-44(59)39-3-1-38(35-55)2-4-39/h1-4,35,40H,5-34,36-37H2,(H,47,56)(H,48,57)(H,49,59)(H,52,58) |
InChI 键 |
UPDLPBGCXOCCDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)NC(COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















